4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a bromobenzyl group, a trifluoromethyl group, and a carboxylic acid moiety. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial production methods may involve scaling up the microwave-mediated synthesis or employing other efficient synthetic routes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Condensation Reactions: The carboxylic acid moiety can react with amines to form amides or with alcohols to form esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It has applications in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other proteins and receptors, modulating various biological pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid include other triazolopyrimidines and pyrazolopyrimidines . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Triazolo[4,3-a]pyrazine
These compounds are also studied for their potential therapeutic applications and serve as valuable tools in medicinal chemistry research.
Properties
Molecular Formula |
C14H8BrF3N4O3 |
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Molecular Weight |
417.14 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-7-oxo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H8BrF3N4O3/c15-8-3-1-7(2-4-8)5-21-6-9(11(24)25)10(23)22-13(21)19-12(20-22)14(16,17)18/h1-4,6H,5H2,(H,24,25) |
InChI Key |
YVDSUXNTIHIMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)N3C2=NC(=N3)C(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
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